molecular formula C25H24ClN7O2S2 B2500688 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 716339-99-0

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2500688
CAS No.: 716339-99-0
M. Wt: 554.08
InChI Key: WANDIBNKYDCMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H24ClN7O2S2 and its molecular weight is 554.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and pathogenesis .

Mode of Action

The compound interacts with its target by binding to the active site of the LasB system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors .

Biochemical Pathways

By inhibiting the LasB system, the compound affects the quorum sensing pathways of Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and to coordinate behaviors such as biofilm formation and pathogenesis . By disrupting these pathways, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .

Pharmacokinetics

It’s worth noting that the compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .

Result of Action

The compound’s action results in the inhibition of quorum sensing in Gram-negative bacteria . This leads to a reduction in biofilm formation and toxin production, and it discourages the bacteria from developing future resistance . In addition, the compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .

Properties

CAS No.

716339-99-0

Molecular Formula

C25H24ClN7O2S2

Molecular Weight

554.08

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H24ClN7O2S2/c1-30-21-20(22(34)29-24(30)35)33(13-14-36-25-27-18-7-2-3-8-19(18)37-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35)

InChI Key

WANDIBNKYDCMTD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.